

Commercial Suppliers and Product Specifications

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Compound of Interest

Compound Name: *p-Coumaric acid-13C3*

Cat. No.: B15573960

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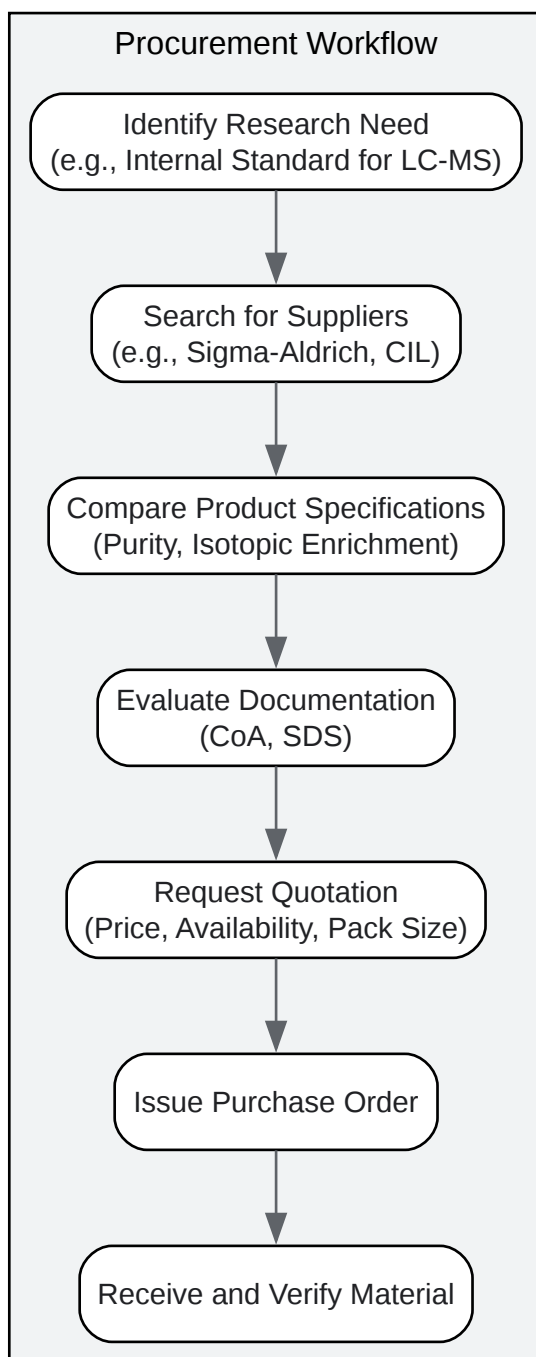
p-Coumaric acid-13C3 is available from several reputable suppliers specializing in stable isotopes and chemical standards. The selection of a supplier often depends on factors such as availability, required documentation (e.g., Certificate of Analysis), and specific research needs.

Below is a summary of key quantitative data from various commercial sources.

Parameter	Specification	Suppliers	Citation
Synonym	trans-4-Hydroxycinnamic acid-13C3	Sigma-Aldrich, Cambridge Isotope Laboratories	[1] [2]
Labeled CAS Number	1261170-80-2	Sigma-Aldrich, Cambridge Isotope Laboratories	[1] [3]
Unlabeled CAS Number	501-98-4	Cambridge Isotope Laboratories	[3]
Molecular Weight	167.14 g/mol	Sigma-Aldrich, Cambridge Isotope Laboratories	[1] [2]
Chemical Formula	$\text{HOC}_6\text{H}_4^{13}\text{CH}=\text{}^{13}\text{CH}^{13}\text{CO}_2\text{H}$	Sigma-Aldrich	[1]
Isotopic Purity	≥99 atom % 13C	Sigma-Aldrich, Cambridge Isotope Laboratories	[1] [2]
Chemical Purity	≥99% (CP)	Sigma-Aldrich, Cambridge Isotope Laboratories	[1] [2]
Physical Form	Solid / Neat	Sigma-Aldrich, Cambridge Isotope Laboratories	[1] [3]
Storage Temperature	-20°C	Sigma-Aldrich, Cambridge Isotope Laboratories	[1] [3]
Key Applications	Mass Spectrometry (MS), Synthetic Intermediates, Plant Metabolomics	Sigma-Aldrich, Cambridge Isotope Laboratories	[1] [2] [3]

Logical Workflow for Supplier Selection

The process of selecting and procuring a chemical standard involves several logical steps to ensure the material meets the specific requirements of the planned experiments.



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A logical workflow for selecting a suitable commercial supplier.

Experimental Protocol: Use as an Internal Standard for LC-MS/MS

The following is a generalized protocol for the quantitative analysis of p-coumaric acid in a biological matrix (e.g., plasma) using **p-Coumaric acid-13C3** as an internal standard (IS). This method is based on the principles of isotope dilution mass spectrometry and will require optimization for specific applications and instrumentation.[\[1\]](#)

1. Materials and Reagents

- p-Coumaric acid analytical standard
- **p-Coumaric acid-13C3** (Internal Standard)
- LC-MS grade methanol
- LC-MS grade acetonitrile
- LC-MS grade water
- Formic acid (or other appropriate mobile phase modifier)
- Biological matrix (e.g., human plasma)

2. Preparation of Standard and Internal Standard Solutions[\[4\]](#)

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the p-coumaric acid standard and the **p-Coumaric acid-13C3** IS in separate vials with methanol to create individual 1 mg/mL stock solutions.
- Working Standard Solutions: Perform serial dilutions of the p-coumaric acid primary stock solution with a 50:50 mixture of methanol and water to create a series of calibration standards at desired concentrations (e.g., 1, 10, 50, 100, 500, 1000 ng/mL).
- Internal Standard Working Solution: Dilute the **p-Coumaric acid-13C3** primary stock solution with the same 50:50 methanol/water mixture to a fixed final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)[1]

- To 100 μ L of the plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 μ L of the Internal Standard Working Solution.
- Vortex the mixture for approximately 10 seconds.
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 30 seconds.
- Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated protein.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- Liquid Chromatography: Employ a standard reverse-phase column (e.g., C18) for chromatographic separation. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for phenolic acids.[4]
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the native p-coumaric acid and the ^{13}C -labeled internal standard. Due to the +3 mass shift of the labeled standard, its transition will be distinct from the native analyte.[1]

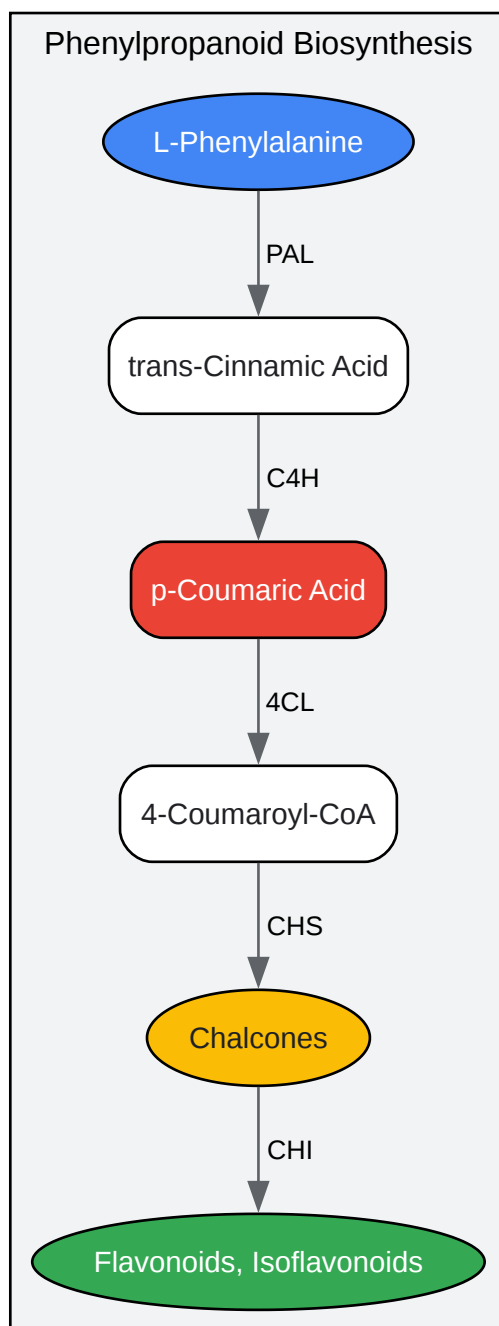
5. Data Analysis

- Quantify the concentration of p-coumaric acid in the samples by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of p-coumaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biochemical Context: The Phenylpropanoid Pathway

p-Coumaric acid is a central intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of plant secondary metabolites, including flavonoids, lignols, and stilbenes.^[5] The pathway begins with the amino acid L-phenylalanine.



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Simplified phenylpropanoid biosynthesis pathway leading to flavonoids.

The enzymes involved in this core pathway are:

- PAL: Phenylalanine Ammonia-Lyase[6]

- C4H: Cinnamate-4-Hydroxylase[6]
- 4CL: 4-Coumarate-CoA Ligase[6]
- CHS: Chalcone Synthase
- CHI: Chalcone Isomerase

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